molecular formula C25H22FN3O3 B2934677 2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1172550-16-1

2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No.: B2934677
CAS No.: 1172550-16-1
M. Wt: 431.467
InChI Key: FGDPZZPTLTURKQ-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a quinazolinone-derived acetamide featuring a 2,3-dimethylphenoxy group and a 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl moiety. The 4-fluorophenyl substituent is a common pharmacophore in drug design due to its metabolic stability and enhanced binding affinity to biological targets .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c1-15-5-4-6-23(16(15)2)32-14-24(30)28-19-9-12-22-21(13-19)25(31)29(17(3)27-22)20-10-7-18(26)8-11-20/h4-13H,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDPZZPTLTURKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide, with the CAS number 1172550-16-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C25H22FN3O3
  • Molecular Weight : 431.5 g/mol
  • Structure : The compound features a quinazoline core which is known for various biological activities.

Anticancer Properties

Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion may similarly influence cancer cell dynamics through mechanisms such as:

  • Inhibition of Cell Proliferation : Evidence suggests that quinazoline derivatives can disrupt oncogenic signaling pathways, particularly those involving the c-MYC gene, which is frequently overexpressed in cancers .

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. Studies have indicated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections . The specific compound may possess similar properties due to its structural similarities with other active quinazolines.

Anticonvulsant Activity

Some studies have highlighted the anticonvulsant potential of related quinazoline compounds. The mechanism often involves modulation of neurotransmitter systems or ion channels, which could be relevant for developing treatments for epilepsy and other neurological disorders .

Summary of Biological Activities

Activity Type Evidence
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against various bacterial strains
AnticonvulsantModulates neurotransmitter systems

Synthesis and Structure

The synthesis of this compound involves several steps typical for quinazoline derivatives. The process generally includes:

  • Formation of the Quinazoline Core : This is typically achieved through cyclization reactions involving anthranilic acid and appropriate electrophiles.
  • Substitution Reactions : The introduction of the fluorophenyl and dimethylphenoxy groups can be accomplished via nucleophilic substitution or coupling reactions.

Case Studies and Research Findings

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a similar quinazoline derivative significantly reduced tumor growth in xenograft models by inhibiting angiogenesis and inducing apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity of several quinazoline derivatives against multi-drug resistant strains, finding that modifications at the phenyl ring enhanced efficacy .
  • Neuropharmacological Effects : A comparative study on various quinazolines indicated that modifications at the N-position could enhance anticonvulsant activity, suggesting that similar modifications to our compound could yield beneficial effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to the following analogs (Table 1):

Compound Name Key Substituents Biological Activity Synthesis Yield Reference
N-(4-oxo-2-phenylquinazolin-3-yl)acetamide derivatives Phenyl at C2, acetamide at C3 Anti-inflammatory (moderate activity) 55–70%
2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)-N-(4-chlorophenyl)acetamide 4-Fluorophenyl at C3, thioether linkage Not reported 61%
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Difluorophenyl, 4-methylbenzoyl at C3 Kinase inhibition (hypothetical) Not reported
N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Sulfanyl linkage, 4-methylphenyl at C3 Not reported Not reported

Key Observations :

  • Substituent Position: The 4-fluorophenyl group in the target compound (C3 of quinazolinone) is analogous to compounds in , which are associated with enhanced target selectivity.
  • Methyl Groups: The 2,3-dimethylphenoxy substituent in the target compound could increase lipophilicity compared to mono-substituted phenyl derivatives, possibly affecting membrane permeability .

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